Cas no 431992-06-2 (N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide)

N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide is a specialized organic compound featuring both amide and formylphenoxy functional groups, making it a versatile intermediate in synthetic chemistry. Its molecular structure, incorporating a 3,4-dimethylphenyl moiety and a formylphenoxyacetamide linkage, provides unique reactivity for applications in pharmaceutical and agrochemical synthesis. The compound’s well-defined aromatic and carbonyl groups enable selective modifications, facilitating its use in the development of bioactive molecules. Its stability under standard conditions and high purity make it suitable for precision research and industrial-scale processes. This compound is particularly valuable in constructing complex heterocycles or as a precursor for further functionalization in medicinal chemistry.
N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide structure
431992-06-2 structure
Product name:N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide
CAS No:431992-06-2
MF:C17H17NO3
MW:283.321784734726
CID:6786204
PubChem ID:958439

N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • 431992-06-2
    • BBL024198
    • Cambridge id 6788440
    • N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide
    • starbld0013855
    • AKOS000322179
    • SR-01000243144-1
    • VS-07726
    • CS-0362153
    • STL363566
    • SCHEMBL2559044
    • SR-01000243144
    • Inchi: 1S/C17H17NO3/c1-12-3-6-15(9-13(12)2)18-17(20)11-21-16-7-4-14(10-19)5-8-16/h3-10H,11H2,1-2H3,(H,18,20)
    • InChI Key: PHTMDUJSSOOVCO-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=O)=CC=1)CC(NC1C=CC(C)=C(C)C=1)=O

Computed Properties

  • Exact Mass: 283.12084340g/mol
  • Monoisotopic Mass: 283.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: 3.3

N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432823-500mg
N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide
431992-06-2 98%
500mg
¥5380.00 2024-05-13

N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide Related Literature

Additional information on N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide

Research Briefing on N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide (CAS: 431992-06-2) in Chemical Biology and Pharmaceutical Applications

N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide (CAS: 431992-06-2) is a synthetic compound that has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This briefing provides an overview of the latest research findings, focusing on the compound's synthesis, biological activity, and potential as a drug candidate. The compound's unique structure, featuring a formylphenoxyacetamide moiety, makes it a promising scaffold for further chemical modifications and biological evaluations.

Recent studies have explored the synthesis and characterization of N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide, with a particular emphasis on its potential as an intermediate in the development of novel pharmaceuticals. The compound's chemical properties, such as its solubility, stability, and reactivity, have been thoroughly investigated to assess its suitability for further drug development. Researchers have also examined its interactions with various biological targets, including enzymes and receptors, to elucidate its mechanism of action and therapeutic potential.

One of the key findings from recent research is the compound's ability to modulate specific biological pathways, particularly those involved in inflammation and oxidative stress. In vitro studies have demonstrated that N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide exhibits significant inhibitory effects on pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting its potential as an anti-inflammatory or antioxidant agent. These findings have sparked interest in further preclinical studies to evaluate its efficacy and safety in animal models.

In addition to its biological activity, the compound's potential as a building block for more complex drug molecules has been explored. Researchers have successfully utilized N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide as a precursor in the synthesis of various derivatives, each designed to target specific disease pathways. These derivatives have shown promising results in preliminary screenings, with some exhibiting enhanced potency and selectivity compared to the parent compound.

Despite these encouraging findings, challenges remain in the development of N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Current efforts are focused on optimizing the compound's pharmacokinetic properties and conducting more comprehensive toxicity studies to ensure its suitability for clinical development.

In conclusion, N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide represents a promising candidate for further investigation in the field of chemical biology and pharmaceutical research. Its unique chemical structure and demonstrated biological activity make it a valuable scaffold for the development of novel therapeutics. Future studies should focus on addressing the remaining challenges and advancing the compound through the drug development pipeline.

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